molecular formula C8H13NO3 B13260170 Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B13260170
M. Wt: 171.19 g/mol
InChI Key: XXDPJKSTUMOPDP-UHFFFAOYSA-N
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Description

Methyl 2-oxa-6-azaspiro[34]octane-8-carboxylate is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

The synthesis of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials and conventional chemical transformations . These methods typically require minimal chromatographic purifications to afford the desired compound . Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can lead to reduced tumor growth and progression.

Comparison with Similar Compounds

Methyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which contribute to its diverse range of applications and potential as a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 2-oxa-7-azaspiro[3.4]octane-5-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)6-2-9-3-8(6)4-12-5-8/h6,9H,2-5H2,1H3

InChI Key

XXDPJKSTUMOPDP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC12COC2

Origin of Product

United States

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